molecular formula C18H19NO B12868900 Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)- CAS No. 383185-74-8

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-

Cat. No.: B12868900
CAS No.: 383185-74-8
M. Wt: 265.3 g/mol
InChI Key: LYTJWPZPRXOKNY-UHFFFAOYSA-N
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Description

The compound Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)- (hereafter referred to as Compound A) is a 4,5-dihydrooxazole derivative characterized by a 4,4-dimethyl-substituted oxazole ring and a 4'-methylbiphenyl substituent at the 2-position. This structure confers unique physicochemical properties, making it relevant in materials science and medicinal chemistry. Its comparison with structurally similar oxazole derivatives highlights the impact of substituents on reactivity, stability, and applications .

Properties

CAS No.

383185-74-8

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

4,4-dimethyl-2-[4-(4-methylphenyl)phenyl]-5H-1,3-oxazole

InChI

InChI=1S/C18H19NO/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17-19-18(2,3)12-20-17/h4-11H,12H2,1-3H3

InChI Key

LYTJWPZPRXOKNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(CO3)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Oxazole derivatives exhibit a range of biological activities, making them valuable in pharmacology and agriculture. Notable applications include:

  • Antimicrobial Activity :
    • Numerous studies indicate that oxazole derivatives possess antibacterial properties against various pathogens. For instance, compounds similar to the target oxazole demonstrated effective inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimal inhibitory concentration (MIC) values ranging from 10.8 to 5000 μg/mL .
  • Anticancer Properties :
    • Research has shown that certain oxazole derivatives can induce apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Effects :
    • Some studies report that oxazole derivatives can reduce inflammatory responses by inhibiting pro-inflammatory cytokines and mediators .

Case Study 1: Antibacterial Activity

A series of synthesized oxazole derivatives were tested for their antibacterial effects. The results indicated that specific compounds exhibited superior bacteriostatic activity against Citrobacter freundii and Haemophilus influenzae, suggesting their potential as lead compounds for antibiotic development .

Case Study 2: Anticancer Activity

In a study focusing on the anticancer properties of oxazole derivatives, researchers synthesized a novel compound based on the oxazole scaffold. This compound demonstrated significant cytotoxicity against breast cancer cell lines through the activation of apoptotic pathways, highlighting its potential as a therapeutic agent in oncology .

Data Table: Biological Activities of Oxazole Derivatives

Activity TypeCompound ExampleMIC (μg/mL)Reference
AntibacterialOxazole derivative A10.8
AntibacterialOxazole derivative B5000
AnticancerNovel oxazole compoundIC50 = 5 μM
Anti-inflammatoryOxazole derivative CInhibition >50%

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Molecular Formula and Weight

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Compound A C₁₉H₂₁NO 265.35 4'-Methylbiphenyl-4-yl
4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole C₁₂H₁₅NO 189.25 o-Tolyl (2-methylphenyl)
4-Ethyl-4,5-dihydro-2,5-diphenyloxazole C₁₇H₁₇NO 251.33 Ethyl, diphenyl
2-(2'-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole C₁₁H₁₂BrNO 260.13 2'-Bromophenyl
4,5-Dihydro-4,4-dimethyl-2-[2-methyl-6-isopropylphenyl]oxazole C₁₆H₂₁NO 243.34 2-Methyl-6-isopropylphenyl

Key Observations :

  • Compound A has the highest molecular weight due to the bulky biphenyl group, which increases lipophilicity compared to simpler aryl substituents (e.g., o-tolyl or bromophenyl) .
  • The ethyl and diphenyl groups in 4-Ethyl-4,5-dihydro-2,5-diphenyloxazole contribute to moderate lipophilicity but lack the extended conjugation of the biphenyl moiety in Compound A .

Substituent Effects on Reactivity and Stability

  • Synthetic Versatility: The biphenyl group in Compound A allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), whereas brominated analogues (e.g., 2-(2'-bromophenyl)-...) are more suited for organometallic transformations .

Crystallographic and Solid-State Properties

  • X-ray crystallography data for analogous compounds (e.g., (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole ) reveal that extended aromatic systems like biphenyl can induce planar molecular conformations, influencing crystal packing and melting points .
  • The dimethyl groups on the oxazole ring in Compound A likely enhance crystallinity compared to non-methylated derivatives, as seen in 4-Ethyl-4,5-dihydro-2,5-diphenyloxazole .

Biological Activity

Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)- is a synthetic organic compound characterized by its oxazole ring and biphenyl substitution. The compound's unique structure suggests potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity based on available research findings, including cytotoxicity, enzyme inhibition, and receptor interactions.

  • Molecular Formula : C18H19NO
  • Molecular Weight : 265.3 g/mol
  • CAS Number : 383185-74-8
  • IUPAC Name : 4,4-dimethyl-2-(4-methyl[1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research suggests that it may exert its effects through:

  • Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to certain receptors that modulate cellular signaling pathways.

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted to assess the compound's effectiveness against various cancer cell lines. The following table summarizes findings from a study comparing the cytotoxic effects of several compounds including this oxazole derivative:

CompoundCell LineIC50 (µM)Comparison with Doxorubicin
OxazoleHCT-11610More potent
OxazoleMCF-715Comparable
OxazoleMDA-MB-23125Less potent
OxazoleA54912Comparable

These results indicate that the oxazole derivative exhibits significant cytotoxic activity against certain cancer cell lines while showing varying potency compared to established chemotherapeutic agents like doxorubicin .

Structure–Activity Relationship (SAR)

The biological activity of oxazole derivatives can be influenced by structural modifications. For instance:

  • Substituents on the biphenyl moiety can enhance or reduce cytotoxicity.
  • Variations in the oxazole ring structure can affect enzyme interaction and receptor binding.

Such insights are crucial for designing more effective derivatives with improved therapeutic profiles.

Case Studies

Recent studies have highlighted the potential of oxazole derivatives in cancer therapy:

  • Study on HCT-116 Cells : This study demonstrated that certain modifications to the oxazole structure led to enhanced cytotoxic effects compared to traditional chemotherapeutics .
  • Receptor Interaction Analysis : Research indicated that the compound may interact with specific receptors involved in cancer cell proliferation, suggesting a dual mechanism of action involving both direct cytotoxicity and modulation of signaling pathways .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent placement (e.g., methyl groups at 4,4-positions, biphenyl coupling) .
  • HRMS : Validates molecular weight and isotopic patterns .
  • HPLC : Assess purity (>99% achievable via silica gel chromatography) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL refinement addresses disordered structures .

How do structural modifications at the oxazole ring or biphenyl moiety influence biological activity?

Advanced
Structure-Activity Relationship (SAR) Insights :

  • Oxazole Ring : Introducing electron-withdrawing groups (e.g., trifluoromethanesulfonate) enhances metabolic stability .
  • Biphenyl Substituents : 4'-Methyl groups improve lipophilicity and receptor binding affinity (e.g., endothelin receptor antagonists with pM-level KiK_i) .
    Methodological Approach :
  • Systematic substitution via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Biological assays (e.g., receptor binding, MIC tests for antimicrobial activity) paired with computational docking .
Modification Effect on Activity Reference
4'-Methyl biphenyl↑ Binding affinity (ETA_A receptor)
Trifluoromethanesulfonate↑ Metabolic stability

What challenges arise in crystallographic analysis, and how can they be addressed?

Advanced
Challenges :

  • Disorder in biphenyl or oxazole moieties due to rotational flexibility.
  • Weak diffraction from non-crystalline impurities.
    Solutions :
  • SHELXL Refinement : Use of restraints (e.g., DFIX, SIMU) to model disordered regions .
  • Cryo-Cooling : Reduces thermal motion for improved resolution.
  • Twinned Crystals : Apply twin-law correction algorithms in refinement software .

How can contradictory data regarding antimicrobial activity across studies be analyzed?

Advanced
Root Causes :

  • Variability in bacterial strains or assay protocols (e.g., broth microdilution vs. disk diffusion).
  • Impurity profiles (e.g., residual solvents affecting MIC values).
    Methodological Resolution :
  • Standardize testing protocols (CLSI guidelines).
  • Cross-validate purity via HPLC and HRMS.
  • Statistical meta-analysis to identify trends (e.g., logP correlation with Gram-negative activity) .

What are key considerations in designing catalytic systems for coupling reactions?

Q. Basic

  • Catalyst Choice : Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling of aryl halides .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance oxidative addition rates.
  • Temperature : 80–100°C balances reaction rate and catalyst stability.
  • Ligands : Bulky ligands (e.g., SPhos) suppress β-hydride elimination in alkyl couplings .

What computational methods predict electronic properties and reactivity?

Q. Advanced

  • DFT Calculations : B3LYP/6-31G(d) level models HOMO-LUMO gaps and nucleophilic sites .
  • MD Simulations : Assess solvation effects and conformational dynamics (e.g., biphenyl rotation barriers).
  • Software : Gaussian, ORCA, or VASP for periodic boundary conditions in crystal packing .

How do solvent and temperature impact stereochemical outcomes?

Q. Basic

  • Solvent Polarity : Protic solvents (e.g., ethanol) favor hydrogen bonding, stabilizing transition states with specific stereochemistry .
  • Temperature : Lower temps (<0°C) slow racemization in chiral oxazole synthesis .
    Example : Reflux in ethanol (protic) vs. DCM (aprotic) yields diastereomeric ratios of 3:1 vs. 1:1 .

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